molecular formula C13H9N3O2 B6386607 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid CAS No. 1261904-44-2

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid

Cat. No.: B6386607
CAS No.: 1261904-44-2
M. Wt: 239.23 g/mol
InChI Key: MBQSLALWJIZHPX-UHFFFAOYSA-N
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Description

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid group at the 4-position, and a 4-cyanophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-cyanobenzaldehyde, which undergoes a condensation reaction with malononitrile to form 2-amino-5-(4-cyanophenyl)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Esters or amides of the compound.

Scientific Research Applications

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a 4-cyanophenyl group.

    2-Amino-5-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a 4-methoxyphenyl group instead of a 4-cyanophenyl group.

Uniqueness

2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid is unique due to the presence of the 4-cyanophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-6-8-1-3-9(4-2-8)11-7-16-12(15)5-10(11)13(17)18/h1-5,7H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQSLALWJIZHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687002
Record name 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-44-2
Record name 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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